SJ-172550
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SJ-172550 is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, an ethoxy group, and a pyrazolylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SJ-172550 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolylidene moiety: This can be achieved through the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the chloro and ethoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the phenoxyacetic acid ester: This involves the reaction of the substituted phenol with chloroacetic acid followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
SJ-172550 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
SJ-172550 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of SJ-172550 involves its interaction with specific molecular targets. The chloro and ethoxy groups, along with the pyrazolylidene moiety, contribute to its binding affinity and reactivity. The compound may act by inhibiting enzymes, binding to receptors, or interacting with nucleic acids, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-Chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methyl]phenoxy]acetic acid: This compound lacks the methyl ester group but shares a similar structure.
2-[2-Chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methyl]phenoxy]propionic acid: This compound has a propionic acid group instead of the acetic acid methyl ester.
Uniqueness
The unique combination of functional groups in SJ-172550 contributes to its distinct reactivity and potential applications. The presence of the chloro, ethoxy, and pyrazolylidene groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.
Actividad Biológica
SJ-172550 is a small molecule compound identified as a selective antagonist of MDMX, a protein that inhibits the tumor suppressor p53. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in tumors expressing wild-type p53. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical properties, and results from various studies.
This compound functions primarily by inhibiting the interaction between MDMX and p53. It binds to the p53-binding pocket of MDMX, effectively displacing p53 and allowing for its activation. The compound is characterized as a reversible inhibitor, with an effective concentration (EC50) of approximately 5 µM in competing with the wild-type p53 peptide for MDMX binding .
Binding Characteristics
- Binding Constant : this compound has a binding constant of approximately 20 µM .
- Covalent Interaction : It forms a covalent but reversible complex with MDMX, primarily through reaction with cysteine residues in the binding domain . This interaction is influenced by various conditions such as the reducing potential of the media and the presence of aggregates .
Stability and Promiscuity
Research indicates that this compound exhibits instability in aqueous solutions, leading to the formation of side products that may possess unknown biological activities. Studies using mass spectrometry have shown that it can form covalent adducts with multiple cellular proteins, suggesting promiscuous binding behavior .
Stability Data
Synergistic Effects
In cell viability assays, this compound has been shown to exhibit synergistic effects when combined with other compounds such as Nutlin-3a, an MDM2 inhibitor. This combination enhances the apoptotic response in p53-competent cells, indicating that targeting both MDMX and MDM2 may be a viable strategy for cancer therapy .
Case Studies and Experimental Findings
- Cell Line Studies : In retinoblastoma cell lines where MDMX is amplified, this compound effectively induces cell death. The compound was tested at concentrations that resulted in significant apoptosis, demonstrating its potential as a therapeutic agent .
- Combination Therapy : In experiments combining this compound with Nutlin-3a, cells pretreated with this compound showed increased sensitivity to Nutlin-3a treatment compared to controls. This suggests that this compound may enhance the efficacy of existing therapies targeting p53 pathways .
- Thermal Shift Assays : These assays indicated that this compound could stabilize MDMX under certain conditions; however, results were inconsistent due to its instability and tendency to aggregate at higher concentrations .
Propiedades
IUPAC Name |
methyl 2-[2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKFQJXGAQWHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431979-47-4 |
Source
|
Record name | SJ-17255 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.